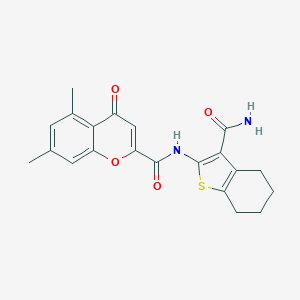![molecular formula C21H20ClFN4O B357581 2-Benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one CAS No. 904005-21-6](/img/structure/B357581.png)
2-Benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a pyridazinone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzyl and Chloro Groups: The benzyl and chloro groups can be introduced via electrophilic aromatic substitution reactions using benzyl chloride and chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazinyl Group: The piperazinyl group can be attached through nucleophilic substitution reactions using piperazine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as am
Properties
CAS No. |
904005-21-6 |
|---|---|
Molecular Formula |
C21H20ClFN4O |
Molecular Weight |
398.9g/mol |
IUPAC Name |
2-benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one |
InChI |
InChI=1S/C21H20ClFN4O/c22-20-19(14-24-27(21(20)28)15-16-6-2-1-3-7-16)26-12-10-25(11-13-26)18-9-5-4-8-17(18)23/h1-9,14H,10-13,15H2 |
InChI Key |
IWPXYOSXGSPDOM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C(=O)N(N=C3)CC4=CC=CC=C4)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C(=O)N(N=C3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethylphenyl)sulfonyl-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B357499.png)
![2-(3,4-Dimethoxyphenethyl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357501.png)
![2-(2-methoxyphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B357504.png)
![3-benzyl-5-(2-chlorophenyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B357505.png)
![N-(4-fluorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B357506.png)
![4-(13-benzyl-7-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol](/img/structure/B357508.png)
![3-(2-furylmethyl)-4-imino-5-(4-methylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B357509.png)
![7,13-dimethyl-4-(3-propan-2-yloxyphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B357510.png)

![N-cyclopropyl-2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide](/img/structure/B357513.png)
![7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357515.png)
![4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine](/img/structure/B357516.png)
![2-[4-(2-Chloro-5-methylphenoxy)-2-quinazolinyl]phenol](/img/structure/B357517.png)
![5-chloro-N-isopropyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B357520.png)
